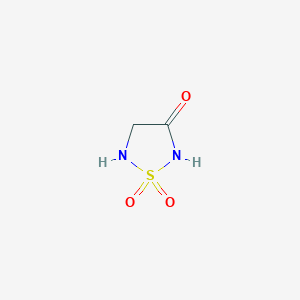

1,2,5-Thiadiazolidin-3-one 1,1-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 648146. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxo-1,2,5-thiadiazolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O3S/c5-2-1-3-8(6,7)4-2/h3H,1H2,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZAZZQHDRHICK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NS(=O)(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,5 Thiadiazolidin 3 One 1,1 Dioxide and Its Precursors

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced product purity. nih.gov This technique has been successfully employed in the one-pot synthesis of thiazolidin-4-one derivatives. nih.govnih.gov For instance, the three-component reaction of an aromatic aldehyde, a 2-amino-4H-benzothiopyrano[4,3-d]thiazole, and mercaptoacetic acid can be efficiently carried out under microwave irradiation to produce thiazolidinones. ccsenet.org Similarly, the synthesis of 2,4-thiazolidinedione (B21345) derivatives has been achieved using microwave assistance, highlighting the potential of this technology for the rapid and efficient production of heterocyclic libraries. rasayanjournal.co.in The application of microwave-assisted synthesis to the cyclization step in the formation of 1,2,5-thiadiazolidin-3-one 1,1-dioxide could potentially offer a more sustainable alternative to conventional heating methods.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. bohrium.comzenodo.orgnih.gov Ultrasound-assisted synthesis has been widely used for the preparation of various heterocyclic compounds, often resulting in improved yields and shorter reaction times. bohrium.comeurekaselect.comtandfonline.com For example, the synthesis of thiazolidinones from thioureas has been shown to be more efficient under ultrasonic irradiation compared to conventional methods. zenodo.org The mechanical and thermal effects of acoustic cavitation can enhance mass transfer and accelerate reaction rates, making it a promising technique for the synthesis of this compound analogues.

Use of Greener Solvents and Catalysts

A key tenet of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives, such as water. rsc.org The synthesis of sulfonamides, a key structural component of this compound, has been successfully demonstrated in aqueous media. rsc.orgtandfonline.com These methods often involve simple work-up procedures and avoid the use of volatile organic compounds.

Furthermore, the development of efficient and recyclable catalysts is a cornerstone of green synthesis. Mechanochemical approaches, which involve solvent-free reactions in a ball mill, have been developed for the synthesis of sulfonamides from disulfides and amines using solid sodium hypochlorite. rsc.org This method is not only environmentally friendly but also cost-effective. The exploration of such solvent-free conditions and novel catalytic systems could pave the way for a more sustainable production of this compound and its derivatives.

Derivatization and Structural Modification of the 1,2,5 Thiadiazolidin 3 One 1,1 Dioxide Scaffold

Strategies for Substituent Introduction at Nitrogen Atoms (N2, N5)

The nitrogen atoms of the 1,2,5-thiadiazolidin-3-one 1,1-dioxide ring are primary sites for modification, enabling the introduction of a wide range of substituents to modulate the molecule's interaction with biological targets. mdpi.comresearchgate.netnih.gov

The substitution at the nitrogen positions is a common strategy for creating diverse libraries of this compound derivatives.

N-Alkylation: N-alkylation can be achieved through various synthetic methods. One notable approach is the Mitsunobu reaction, which has been successfully used to prepare N2,N5-substituted five-membered cyclosulfamides. mdpi.comnih.gov Another method involves the reaction of sulfuryl chloride with chloroethylamine hydrochloride, followed by treatment with a primary amine and subsequent ring closure to yield N-substituted derivatives. researchgate.net The addition of alkyl halides to related thiadiazoline oxides has also been reported as a method for N-alkylation. mdpi.com

N-Arylation: The introduction of aryl groups at the nitrogen positions is often accomplished using copper-catalyzed cross-coupling reactions. researchgate.net Specifically, an Ullmann–Goldberg-type condensation has been described for the N-arylation of N5H-1,2,5-thiadiazolidine 1,1-dioxide derivatives, using (S)-N-methyl-2-carboxylate as a ligand, to produce N-arylated products in moderate to good yields. researchgate.net

The this compound scaffold is particularly effective when functionalized with recognition elements that mimic the natural substrates of enzymes. nih.govnih.gov This allows the resulting compounds to dock to the active sites of proteases in a predictable, substrate-like manner. nih.gov

Peptidyl Elements: A key strategy involves using proteogenic amino acids as starting materials for the synthesis of the heterocyclic motif. mdpi.comnih.gov This approach allows for the introduction of specific side chains (the R group of the amino acid) at the C4 position and the attachment of further amino acid residues or peptidic structures to the nitrogen atoms. nih.govnih.gov These modifications are crucial for probing the S and S' subsites of target enzymes, such as human leukocyte elastase and cathepsin G, leading to enhanced selectivity and potency. nih.gov

Non-Peptidyl Elements: Beyond standard amino acids, various non-peptidyl groups can be attached. For instance, heterocyclic thiols have been attached to the scaffold to create potent inhibitors of human tryptase. nih.gov This demonstrates the versatility of the scaffold in accommodating a diverse range of chemical moieties to achieve specific biological activities. nih.gov

Functionalization at Carbon Atoms (e.g., C4)

Functionalization at the C4 position of the this compound ring is integral to defining the molecule's specificity, particularly in the context of protease inhibitors. The substituent at this position often corresponds to the P1 residue of a substrate, which interacts with the S1 subsite of the target enzyme.

The most common strategy for introducing functionality at C4 is not by direct modification of a pre-formed ring, but by constructing the ring from a functionalized building block. Syntheses frequently start from natural amino acids, where the alpha-carbon of the amino acid becomes the C4 atom of the resulting heterocyclic ring. mdpi.comnih.gov This method inherently installs the amino acid's side chain at the C4 position, providing a direct route to derivatives with defined stereochemistry and functionality. mdpi.com For example, using amino esters like those derived from alanine, valine, and leucine (B10760876) as precursors directly leads to C4-substituted 1,2,5-thiadiazolidin-3-one 1,1-dioxides. mdpi.com

Incorporation of Various Leaving Groups and Functional Moieties

Attaching specific functional groups that can act as leaving groups is a key strategy for designing mechanism-based or time-dependent inhibitors. nih.govnih.govnih.gov The this compound scaffold serves as a platform for presenting these reactive moieties to the active site of an enzyme. nih.gov

The attachment of a phosphate (B84403) group to the this compound scaffold has been shown to produce highly potent, time-dependent inhibitors of serine proteases like human leukocyte elastase (HLE). nih.gov Phosphates are excellent biological leaving groups, and their incorporation into the inhibitor design facilitates the inactivation of the target enzyme. ucsd.edulibretexts.org

Table 1: Examples of Phosphate-Based Inhibitors This is an interactive table. Click on the headers to sort.

| Scaffold | Target Enzyme | Outcome | Citation |

|---|---|---|---|

| This compound | Human Leukocyte Elastase (HLE) | Highly potent, time-dependent inhibition | nih.gov |

A series of carboxylate derivatives based on the this compound scaffold have been synthesized and evaluated as serine protease inhibitors. nih.gov These compounds were found to be potent, time-dependent inhibitors of HLE, with some exhibiting exceptionally high inactivation rates. nih.gov The inhibitory potency of these carboxylate derivatives is influenced by both the pKa and the specific structure of the leaving group. nih.gov This allows for rational design, where careful selection of the primary specificity group and the carboxylate moiety can lead to selective inhibition. nih.gov

Table 2: Research Findings on Carboxylate Derivatives This is an interactive table. Click on the headers to sort.

| Scaffold | Target Enzymes | Key Finding | Citation |

|---|---|---|---|

| This compound | HLE, Cathepsin G, Proteinase 3 | Potent, time-dependent inhibition of HLE. | nih.gov |

| This compound | HLE | Inhibitory potency influenced by pKa and structure of the leaving group. | nih.gov |

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-N-methyl-2-carboxylate |

| Alanine |

| Cathepsin G |

| Chloroethylamine |

| Chlorosulfonyl isocyanate |

| Human leukocyte elastase (HLE) |

| Isothiazolidin-3-one 1,1-dioxide |

| Leucine |

| Phosphate |

| Proteinase 3 |

| Sulfuryl chloride |

| Tryptase |

Sulfone and Sulfide (B99878) Derivatives

The this compound framework serves as a valuable starting point for the synthesis of various sulfide derivatives. Research has demonstrated that the scaffold can be functionalized by attaching different heterocyclic thiols. This process is key to developing potent, time-dependent inhibitors of serine proteases like human tryptase. The synthesis involves the attachment of these thiols to the core structure, creating a diverse library of sulfide compounds.

Building upon the synthesis of sulfide derivatives, corresponding sulfones can be prepared through oxidation. The oxidation of a sulfide to a sulfone is a well-established transformation in organic chemistry. A variety of oxidizing agents can be employed for this purpose, with reagents such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide often used to achieve this conversion effectively. This two-step sequence—attachment of a thiol followed by oxidation—provides a pathway to a range of sulfone derivatives of the this compound scaffold.

Below is a data table outlining representative examples of heterocyclic thiols that can be used to generate sulfide derivatives and the subsequent sulfones that can be formed.

| Heterocyclic Thiol | Resulting Sulfide Derivative Structure | Corresponding Sulfone Derivative Structure |

| 2-Mercaptobenzimidazole | ||

| 2-Mercaptobenzothiazole | ||

| 2-Mercaptopyridine | ||

| 5-Mercapto-1-methyltetrazole |

Note: The structures in the table are generalized representations.

Synthesis of Spiro Derivatives Incorporating the this compound Core

The synthesis of spiro compounds that incorporate the this compound core represents an advanced application of this scaffold in creating three-dimensional molecular structures. Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid conformations, which can lead to enhanced binding affinity and selectivity for biological targets.

A plausible and chemically sound method for the construction of such spiro derivatives is the Knoevenagel condensation. This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or a ketone. The methylene group at the C4 position of the this compound ring is activated by the adjacent electron-withdrawing carbonyl group and the sulfonyl group, making its protons acidic and amenable to deprotonation under basic conditions.

This reactivity can be exploited by reacting the this compound with a cyclic ketone, such as cyclohexanone (B45756) or cyclopentanone, in the presence of a base. The reaction would proceed through the formation of an intermediate which, upon dehydration, would yield a spirocyclic compound where the C4 of the thiadiazolidinone (B1220539) ring is the spiro-carbon, linked to the cyclic ketone.

The general reaction scheme for the synthesis of spiro derivatives via Knoevenagel condensation is presented below:

A representative table of potential spiro derivatives that could be synthesized using this methodology is provided.

| Cyclic Ketone | Proposed Spiro Derivative |

| Cyclopentanone | spiro[cyclopentane-1,4'- nih.govmdpi.comnih.govthiadiazolidin]-3'-one-1',1'-dioxide |

| Cyclohexanone | spiro[cyclohexane-1,4'- nih.govmdpi.comnih.govthiadiazolidin]-3'-one-1',1'-dioxide |

| 4-Methylcyclohexanone | 4-methylspiro[cyclohexane-1,4'- nih.govmdpi.comnih.govthiadiazolidin]-3'-one-1',1'-dioxide |

| N-Boc-4-piperidone | N-Boc-spiro[piperidine-4,4'- nih.govmdpi.comnih.govthiadiazolidin]-3'-one-1',1'-dioxide |

This synthetic strategy offers a direct route to novel spirocyclic compounds built around the this compound core, opening avenues for the exploration of new chemical space.

Structural Elucidation and Conformational Analysis of 1,2,5 Thiadiazolidin 3 One 1,1 Dioxide Systems

X-ray Crystallography for Absolute Structure Determination

The five-membered 1,2,5-thiadiazolidine ring is expected to adopt a non-planar conformation to minimize steric strain. Typically, such rings exist in either an envelope or a twist conformation. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, no four atoms are coplanar. The specific conformation adopted by a 1,2,5-thiadiazolidin-3-one 1,1-dioxide derivative would be influenced by the nature and steric bulk of the substituents on the nitrogen and carbon atoms of the ring.

The crystal packing of this compound systems is governed by a variety of intermolecular interactions. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). nih.gov Therefore, strong intermolecular hydrogen bonds are expected to be a dominant feature in the crystal lattice of the parent compound and its N-unsubstituted derivatives. nih.gov These hydrogen bonds can lead to the formation of well-defined supramolecular structures, such as dimers, chains, or sheets. researchgate.net

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the structural elucidation of this compound systems in solution.

NMR spectroscopy provides detailed information about the molecular framework, the chemical environment of individual atoms, and the connectivity between them.

¹H and ¹³C NMR are the most commonly used techniques for the structural analysis of organic molecules. The chemical shifts of the protons and carbons in the 1,2,5-thiadiazolidine ring and its substituents are indicative of their electronic environment. For instance, the methylene (B1212753) protons of the ethylenediamine backbone typically appear as multiplets in the ¹H NMR spectrum, and their coupling patterns can provide information about their spatial relationship.

A study on a series of N²,N⁵-substituted 1,2,5-thiadiazolidine 1,1-dioxides provides valuable spectroscopic data. The ¹H and ¹³C NMR chemical shifts for several derivatives are summarized in the tables below.

Table 1: ¹H NMR Data (CDCl₃, δ ppm) for Selected N²,N⁵-Substituted 1,2,5-Thiadiazolidine 1,1-dioxides. mdpi.com

| Compound | N²-Substituent | N⁵-Substituent | H-α (N²) | CH₂ (ring) | Other Signals |

|---|---|---|---|---|---|

| 1b | (2'S)-Propionic acid methyl ester | tert-butyloxycarbonyl | 4.15 (q, J=7.8 Hz, 1H) | 3.80 (t, J=6.4 Hz, 2H), 3.65 (t, J=6.4 Hz, 2H) | 3.70 (s, 3H), 1.52 (s, 9H), 1.50 (d, J=7.8 Hz, 3H) |

| 1d | (2'S)-Propionic acid methyl ester | Propionyl | 4.15 (q, J=7.8 Hz, 1H) | 3.80 (t, J=6.2 Hz, 2H), 3.65 (t, J=6.7 Hz, 2H) | 3.70 (s, 3H), 2.85 (q, J=7.4 Hz, 2H), 1.50 (d, J=7.8 Hz, 3H), 1.15 (t, J=7.4 Hz, 3H) |

| 3b | (2'S)-4'-Methylpentanoic acid methyl ester | tert-butyloxycarbonyl | 4.30 (t, J=8.4 Hz, 1H) | 3.95 (t, J=6.4 Hz, 2H), 3.55 (t, J=6.4 Hz, 2H) | 3.72 (s, 3H), 1.55-1.65 (m, 3H), 1.51 (s, 9H), 0.95-1.00 (2d, J=6.9 Hz, 6H) |

| 3c | (2'S)-4'-Methylpentanoic acid methyl ester | H | 4.30 (m, 1H) | 3.85 (t, J=6.4 Hz, 2H), 3.55 (m, 2H) | 6.30 (t, J=6.8 Hz, 1H, NH), 3.72 (s, 3H), 1.55-1.65 (m, 3H), 0.98 (2d, J=6.9 Hz, 6H) |

Table 2: ¹³C NMR Data (CDCl₃, δ ppm) for Selected N²,N⁵-Substituted 1,2,5-Thiadiazolidine 1,1-dioxides. mdpi.com

| Compound | N²-Substituent | N⁵-Substituent | C=O (ring) | CH₂ (ring) | Other Signals |

|---|---|---|---|---|---|

| 1b | (2'S)-Propionic acid methyl ester | tert-butyloxycarbonyl | - | 43, 39 | 172, 150, 84, 56, 52, 28, 27 |

| 1d | (2'S)-Propionic acid methyl ester | Propionyl | - | 41, 39 | 172, 170, 56, 53, 29, 28, 12 |

| 3b | (2'S)-4'-Methylpentanoic acid methyl ester | tert-butyloxycarbonyl | - | 43, 39 | 171, 149, 86, 54, 53, 37, 28, 25, 23, 21 |

| 3c | (2'S)-4'-Methylpentanoic acid methyl ester | H | - | 41, 39 | 177, 57, 53, 28, 25, 22, 21 |

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the molecular structure. Dynamic NMR studies, involving the acquisition of spectra at different temperatures, can provide information on conformational changes and other dynamic processes within the molecule. researchgate.net

The this compound system has the potential to exhibit tautomerism. The presence of a proton on the nitrogen atom adjacent to the carbonyl group allows for the possibility of a keto-enol tautomeric equilibrium. The keto form is the this compound, while the enol form is the 3-hydroxy-1,2,5-thiadiazolidine 1,1-dioxide.

The position of this equilibrium can be influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. mdpi.commdpi.com In nonpolar solvents, the enol form may be favored due to the formation of an intramolecular hydrogen bond, whereas in polar, protic solvents, the keto form may be more stable due to intermolecular hydrogen bonding with the solvent. mdpi.com

NMR spectroscopy is a powerful tool for studying such tautomeric equilibria. mdpi.com The presence of both tautomers in solution would result in two distinct sets of signals in the ¹H and ¹³C NMR spectra. The relative integration of these signals can be used to determine the equilibrium constant. For example, in a related 1,3,4-thiadiazole (B1197879) derivative, the keto and enol forms were identified by distinct signals in the ¹³C NMR spectrum for the carbonyl carbon (keto form) and the enolic carbon. mdpi.com Variable temperature NMR studies can also be employed to investigate the thermodynamics of the tautomeric equilibrium.

While specific studies on the tautomerism of this compound are not detailed in the provided search results, the principles observed in other heterocyclic systems with similar functionalities are applicable. nih.govmdpi.commdpi.com A thorough investigation using a combination of different solvents and variable temperature NMR would be necessary to fully characterize the tautomeric behavior of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. For 1,2,5-thiadiazole (B1195012) 1,1-dioxides, IR spectroscopy is particularly useful for characterization, especially in the solid state, which helps to overcome the low solubility of many of these compounds in common solvents. mdpi.com

The heterocyclic ring of 1,2,5-thiadiazole 1,1-dioxides displays characteristic absorption bands in the IR spectrum. These include two C=N stretching vibrations typically found in the 1600–1550 cm⁻¹ range and two S=O stretches which appear at approximately 1350–1280 cm⁻¹ and 1170–1100 cm⁻¹. mdpi.com These four distinct bands serve as a useful fingerprint for the identification of the dioxothiadiazole ring within more complex molecular structures. mdpi.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C=N Stretching | 1600–1550 |

| S=O Stretching (Asymmetric) | 1350–1280 |

| S=O Stretching (Symmetric) | 1170–1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For simpler, 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, the maximum absorption (λmax) is typically observed in the ultraviolet region. mdpi.com In acetonitrile, the λmax is around 315 nm, while in ethanol (B145695), it falls within the 240–280 nm range. mdpi.com The molar absorption coefficient (ε) for these compounds is generally on the order of 10³ dm³·mol⁻¹·cm⁻¹. mdpi.com

When the 1,2,5-thiadiazole 1,1-dioxide ring is fused to a larger aromatic system, the UV-Vis spectra become more complex. In such cases, the molar absorption coefficient in the UV region often surpasses 10⁴ dm³·mol⁻¹·cm⁻¹. mdpi.com

| Solvent | Typical λmax Range (nm) | Molar Absorption Coefficient (ε) (dm³·mol⁻¹·cm⁻¹) |

| Acetonitrile | ~315 | ~10³ |

| Ethanol | 240–280 | ~10³ |

| Fused Aromatic Systems | Varies | >10⁴ |

Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound and its derivatives. This technique provides unambiguous confirmation of the chemical formula by measuring the mass-to-charge ratio (m/z) with high accuracy.

Tandem mass spectrometry (MS/MS) experiments, often coupled with HRMS, offer detailed information about the fragmentation patterns of these molecules. By inducing fragmentation of the parent ion, the resulting fragment ions can be analyzed to elucidate the compound's structure and connectivity. This is particularly valuable for distinguishing between isomers and identifying specific functional groups within the molecule. For instance, in studies of related thiadiazole systems, ESI-HRMS has been effectively used to differentiate between isomeric structures and to study gas-phase rearrangements under mass spectrometric conditions. mdpi.com

Chiroptical Properties and Stereochemical Characterization

The study of chiroptical properties is essential for molecules that are chiral, meaning they are non-superimposable on their mirror images. While the parent this compound is achiral, the introduction of substituents can create stereogenic centers, leading to enantiomers. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are employed to investigate the chiroptical properties of such chiral derivatives. These methods measure the differential absorption and rotation of plane-polarized light by the enantiomers, providing information about their absolute configuration and conformational preferences in solution.

The stereochemical characterization of substituted 1,2,5-thiadiazolidin-3-one 1,1-dioxides is crucial as different stereoisomers can exhibit distinct biological activities. The this compound scaffold has been identified as a valuable motif for designing inhibitors of serine proteases, where the stereochemistry of substituents plays a critical role in the specific interactions with the enzyme's active site. nih.gov

Theoretical and Computational Studies on 1,2,5 Thiadiazolidin 3 One 1,1 Dioxide

Quantum Chemical Calculationsuomustansiriyah.edu.iq

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules from first principles. nih.gov For the 1,2,5-thiadiazolidin-3-one 1,1-dioxide system, these methods elucidate the fundamental characteristics that govern its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structurenih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to predict and refine the optimized structures of molecules. researchgate.net The process involves finding the lowest energy conformation of a molecule, thereby providing detailed information on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net For the class of 1,2,5-thiadiazole (B1195012) 1,1-dioxides, the B3LYP hybrid functional combined with a 6-311G++(d,p) basis set is a commonly used and reliable method for calculating their properties. mdpi.com

Geometry optimization calculations on related thiadiazole heterocycles indicate that the five-membered ring typically adopts a nearly planar configuration. researchgate.net The calculated geometric parameters for derivatives provide a reference for the core scaffold. For instance, in related 2-amino-5-alkyl-1,3,4-thiadiazole structures, the S1-C2 and S1-C5 bond lengths are approximately 1.778 Å and 1.798 Å, respectively, while the C5-N4 and N3-C2 bonds are around 1.304 Å and 1.313 Å, confirming the presence of carbon-nitrogen double bonds in those specific derivatives. researchgate.net In the saturated 1,2,5-thiadiazolidine ring, single bonds would be expected instead of double bonds between the carbon and nitrogen atoms.

Table 1: Representative Calculated Geometric Parameters for a Related Thiadiazole Heterocycle Derivative Note: Data obtained for 2-amino-5-alkyl-1,3,4-thiadiazole derivatives and serves as a reference for the general class of compounds. researchgate.net

| Parameter | Bond | Length (Å) |

| Bond Length | S1–C2 | 1.778 |

| S1–C5 | 1.798 | |

| C5–N4 | 1.304 | |

| N3–C2 | 1.313 |

| Parameter | Atoms | Angle (°) |

| Bond Angle | C5–S1–C2 | ~90° (Typical for five-membered rings) |

| Dihedral Angle | C5-N4-N3-C2 | ~0.7° |

These calculations confirm that the structures correspond to true energy minima on the potential energy surface, validated by the absence of imaginary frequencies in vibrational analysis. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictionsuomustansiriyah.edu.iq

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the vertical excitation energies, which correspond to absorption wavelengths in UV-Vis spectroscopy. mdpi.com This technique can accurately predict the absorption spectra of organic molecules, providing insights into their electronic transitions. mdpi.comhw.ac.uk The calculations are often performed using hybrid functionals like CAM-B3LYP with a polarizable continuum model (PCM) to account for solvent effects. derpharmachemica.com

For simple 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, UV-Vis spectroscopy shows absorption maxima in the ultraviolet region, typically around 240–280 nm in ethanol (B145695) and approximately 315 nm in acetonitrile. mdpi.com TD-DFT calculations on related thiadiazole derivatives successfully reproduce experimental absorption spectra. uomustansiriyah.edu.iq The analysis of the main electronic transitions reveals that they often correspond to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.com

Analysis of Molecular Electrostatic Potential (MEP) and Mulliken Chargesresearchgate.net

Molecular Electrostatic Potential (MEP) is a valuable descriptor for identifying the reactive sites of a molecule for both electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

In the this compound scaffold, the MEP map is expected to show significant negative potential localized around the highly electronegative oxygen atoms of the carbonyl and sulfonyl groups. nih.gov These regions represent the most likely sites for hydrogen bonding and interactions with electrophiles. Positive potential would be expected around the hydrogen atoms attached to the nitrogen atoms (if present).

Mulliken charge analysis provides a quantitative measure of the partial atomic charges within the molecule. This analysis further helps in understanding the electrostatic potential, with more positive charges on atoms in blue regions of the MEP map and more negative charges on atoms in red regions. researchgate.net

Frontier Molecular Orbital Analysis (HOMO/LUMO Energies)nih.gov

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of these orbitals and the HOMO-LUMO energy gap (Eg) are crucial parameters for determining molecular reactivity, kinetic stability, and optical properties. derpharmachemica.commdpi.com A smaller energy gap suggests higher reactivity and lower kinetic stability. mdpi.com

For thiazolidinone derivatives, DFT calculations are used to determine the HOMO and LUMO energies. nih.gov The localization of these orbitals indicates the regions of the molecule involved in electron donation and acceptance. In many thiadiazole-based systems, the HOMO is often distributed over the heterocyclic ring and any electron-donating substituents, while the LUMO is localized on the ring and electron-accepting groups. mdpi.com The HOMO-LUMO energy gap can be effectively tuned by adding different substituents to the core structure. mdpi.com

Table 2: Representative Frontier Molecular Orbital Data for a Thiazolidinone Derivative Note: This table illustrates the type of data generated from FMO analysis; specific values vary greatly with substitution. nih.gov

| Parameter | Energy (eV) |

| EHOMO | -6.5 to -5.5 |

| ELUMO | -1.5 to -0.5 |

| Energy Gap (Eg) | ~5.0 |

Natural Bond Orbital (NBO) Analysisuomustansiriyah.edu.iq

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge transfer, hyperconjugative interactions, and delocalization within a molecule. mdpi.comnih.gov It provides a detailed picture of the bonding and antibonding orbitals and the stabilization energies associated with electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of the conformational space of a molecule, providing insights into its flexibility, accessible shapes, and interactions with its environment, such as a solvent or a biological receptor.

While MD simulations are a powerful tool, specific studies focusing solely on the conformational space exploration of the parent this compound are not extensively documented in the surveyed literature. However, MD simulations have been applied to related thiadiazole derivatives to understand their behavior in biological systems. For instance, MD simulations were used to study the interaction and stability of novel 1,3,4-thiadiazole (B1197879) derivatives within the active site of the matrix metalloproteinase-9 (MMP-9) enzyme, confirming that specific nitrogen atoms in the thiadiazole ring play a key role in binding. nih.gov This application highlights the utility of MD in elucidating how ligands can adopt specific conformations to achieve stable interactions with their biological targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis represents a computational and statistical approach to develop models that correlate the chemical structure of compounds with their biological activity. For this compound and its derivatives, QSAR studies have been instrumental in designing and predicting the efficacy of new potential therapeutic agents, particularly as inhibitors of serine proteases. insilico.eu

Derivation and Utilization of Structural Descriptors

The foundation of a robust QSAR model lies in the accurate calculation and selection of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For derivatives of the this compound scaffold, a comprehensive set of descriptors is typically generated to capture the nuances of their chemical features. insilico.eu

In a notable QSAR study on this compound compounds as selective inhibitors of human serine proteinases, researchers derived over a thousand structural descriptors. insilico.eu The process began with obtaining the lowest-energy molecular structures through classical Molecular Dynamics simulations. insilico.eu This step is crucial as the three-dimensional conformation of a molecule significantly influences its interaction with a biological target.

The calculated descriptors can be broadly categorized as follows:

Topological Descriptors: These are based on the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical Descriptors: Derived from the 3D structure, these include information about the spatial arrangement of atoms.

Physicochemical Descriptors: These quantify properties such as lipophilicity (logP), polarizability, and electronic effects, which are critical for a compound's pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as orbital energies (HOMO, LUMO) and atomic charges.

Once generated, these descriptors are used to build predictive QSAR models using various statistical methods. Two primary modeling approaches that have been employed are multivariable linear regressions and the calculation of flexible descriptors using programs like CORAL. insilico.eu The goal is to identify a subset of descriptors that have the most significant correlation with the biological activity, thereby creating a mathematical model that can predict the activity of new, untested compounds based solely on their structure. insilico.eu

Table 1: Examples of Structural Descriptors Used in QSAR Studies of Thiadiazolidinone (B1220539) Derivatives

| Descriptor Category | Specific Descriptor Examples | Information Encoded |

| Topological | Wiener Index, Randić Index | Molecular size, branching, and complexity. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Physicochemical | LogP (octanol-water partition coefficient) | Lipophilicity and potential for membrane permeability. |

| Electronic | Dipole Moment, Atomic Charges | Distribution of electrons and polarity. |

| Quantum-Chemical | HOMO/LUMO energies | Electron-donating/accepting capabilities. |

Predictive Model Validation Methodologies

The development of a QSAR model is incomplete without rigorous validation to ensure its statistical robustness and predictive power. uniroma1.it Validation assesses the reliability of the model and its ability to make accurate predictions for new compounds. researchgate.net The validation process is typically divided into two main categories: internal validation and external validation. researchgate.net

Internal Validation: This process assesses the stability and robustness of the model using the same dataset that was used for its development (the training set). researchgate.net A common and powerful technique for internal validation is cross-validation . researchgate.net

Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the training set, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted by the new model. This process is repeated until every compound has been left out once. uniroma1.it The predictive ability is then assessed using the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. uniroma1.it

Leave-Many-Out (LMO) Cross-Validation: This is a similar but more stringent method where multiple compounds are left out at each iteration.

External Validation: This is considered the most stringent test of a QSAR model's predictive capability. nih.gov It involves using the model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. researchgate.net The performance is typically evaluated by the coefficient of determination (R²) between the predicted and experimental activities for the test set. An R² value greater than 0.6 is often considered a criterion for an acceptable model. uniroma1.it

In the QSAR analysis of this compound inhibitors, models were validated using these standard procedures to ensure their utility for the rational design of new, effective non-peptidyl inhibitors of serine proteases. insilico.eu Furthermore, a randomization test (Y-randomization) is often performed to ensure that the developed models are not a result of chance correlations. uniroma1.it This involves rebuilding the model with the independent variables (descriptors) but with the dependent variable (biological activity) randomly shuffled. A valid model should show a significant drop in its statistical quality for the randomized data. uniroma1.it

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value | Validation Type |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 | External |

| q² (Cross-validated R²) | A measure of the predictive ability of the model, calculated using cross-validation. | > 0.5 | Internal |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible | Both |

| Y-Randomization Test | A test to check for chance correlations. | Low R² and q² for randomized models | Internal |

Computational Prediction of Reactivity Profiles and Reaction Pathways

While extensive experimental work has been conducted on the synthesis and biological activity of this compound derivatives, detailed computational studies specifically predicting their reactivity profiles and reaction pathways are less common in the literature. However, insights can be drawn from theoretical studies on structurally related cyclic sulfamides and thiadiazoles.

The reactivity of the this compound ring is largely influenced by the presence of the sulfonyl group (-SO₂-) and the carbonyl group (C=O). The strong electron-withdrawing nature of the sulfonyl group significantly impacts the electron density distribution within the heterocyclic ring.

Computational studies on related 1,2,5-thiadiazole 1,1-dioxides have shown that the ring is susceptible to nucleophilic attack. mdpi.com This suggests that the carbon atoms of the C=N double bonds in the thiadiazole ring are electrophilic. By analogy, the carbonyl carbon and the carbon atom alpha to it in the this compound ring are expected to be potential sites for nucleophilic attack.

Potential Reaction Pathways:

Based on the general reactivity of cyclic sulfamides and related heterocycles, several reaction pathways can be computationally predicted:

N-Alkylation/N-Arylation: The nitrogen atoms of the sulfamide (B24259) moiety can undergo alkylation or arylation reactions, a common pathway for modifying the structure and properties of these compounds.

Ring-Opening Reactions: The heterocyclic ring can be susceptible to cleavage under certain conditions, for instance, by strong nucleophiles or under reductive/oxidative conditions. The likely points of cleavage would be the C-N or S-N bonds.

Reactions at the Carbonyl Group: The carbonyl group can undergo typical reactions such as reduction to a hydroxyl group or reaction with organometallic reagents.

Reactions at the α-Carbon: The presence of the carbonyl group can activate the adjacent methylene (B1212753) group, making the α-protons acidic and susceptible to deprotonation by a base. This would allow for subsequent alkylation or condensation reactions at this position.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model these potential reaction pathways. By calculating the energies of reactants, transition states, and products, the activation barriers and thermodynamics of different reactions can be determined, providing a quantitative prediction of the most favorable reaction pathways. Such studies would be invaluable for guiding the synthetic modification of the this compound scaffold to develop new derivatives with desired properties.

Reactivity and Reaction Mechanisms of 1,2,5 Thiadiazolidin 3 One 1,1 Dioxide

Charge Transfer Complex Formation and Associated Thermodynamics

Spectrophotometric Studies of Electron Donor-Acceptor Interactions

There is no available scientific literature detailing spectrophotometric studies of electron donor-acceptor interactions specifically for 1,2,5-Thiadiazolidin-3-one 1,1-dioxide. While such studies are common for characterizing charge-transfer (CT) complexes of various organic molecules, including other thiadiazole derivatives, this specific compound has not been the subject of such published research.

Evaluation of Stability Constants and Thermodynamic Parameters (ΔG⁰, ΔH⁰, ΔS⁰)

Consistent with the lack of data on its charge-transfer complexes, there are no published evaluations of stability constants or thermodynamic parameters (ΔG⁰, ΔH⁰, ΔS⁰) for complexes involving this compound.

Nucleophilic and Electrophilic Reactivity of the Thiadiazolidine Ring

The reactivity of the this compound ring is best understood through its function as a potent, time-dependent inhibitor of chymotrypsin-like serine proteases such as human leukocyte elastase (HLE), cathepsin G, and proteinase 3. nih.govnih.govnih.gov The scaffold acts as a peptidomimetic that binds to the enzyme's active site in a substrate-like manner. nih.govnih.gov Its inhibitory action stems from the electrophilic nature of the heterocyclic ring, which invites nucleophilic attack from a key serine residue in the enzyme's catalytic triad (B1167595). mdpi.com

Addition Reactions to the Ring System

The primary documented addition reaction to the this compound ring system is the nucleophilic addition of the hydroxyl group from the active-site serine residue of a serine protease. mdpi.commdpi.com This process is the initial and crucial step in the mechanism-based inhibition of the enzyme.

The mechanism proceeds as follows:

Docking: The inhibitor, featuring specific recognition elements, binds to the active site of the protease, positioning the thiadiazolidinone (B1220539) ring in proximity to the catalytic triad (Ser-His-Asp). nih.gov

Nucleophilic Attack: The catalytic histidine residue activates the serine hydroxyl group, which then acts as a potent nucleophile. mdpi.com

Acylation: The activated serine attacks an electrophilic site within the heterocyclic ring, leading to the formation of a covalent acyl-enzyme intermediate. nih.govnih.gov This addition reaction effectively acylates and deactivates the enzyme.

The potency of these inhibitors can be exceptionally high, with some derivatives exhibiting second-order rate constants (k_inact/K_I) for the inactivation of human leukocyte elastase as high as 4,928,300 M⁻¹s⁻¹. nih.gov

Ring-Opening and Rearrangement Mechanisms

Following the initial nucleophilic addition, the reaction cascade proceeds via a ring-opening mechanism. The formation of the covalent bond between the enzyme's serine and the inhibitor introduces strain into the five-membered ring. This leads to the cleavage of an internal bond of the heterocyclic scaffold, which is a hallmark of mechanism-based or "suicide" inhibitors.

The proposed mechanism involves the cleavage of the N-S bond, resulting in a stable, ring-opened adduct that remains covalently attached to the enzyme. This irreversible modification of the active site serine residue prevents the enzyme from completing its catalytic cycle and processing its natural substrate. The versatility of the scaffold allows for the design of inhibitors that can be made highly selective by modifying substituents to exploit differences in the S' subsites of various proteases. nih.govnih.gov

Redox Chemistry of the Thiadiazole 1,1-dioxide Moiety

There is no available scientific literature on the specific redox chemistry of the saturated this compound compound. The redox behavior of the related aromatic 1,2,5-thiadiazole (B1195012) 1,1-dioxides, which can accept electrons to form stable radical anions, has been studied. nih.govresearchgate.net However, due to the fundamental structural and electronic differences between the aromatic and saturated ring systems, this information cannot be extrapolated to this compound.

Reduction to Anion Radical Forms

A significant and extensively studied characteristic of 1,2,5-thiadiazole 1,1-dioxides, the unsaturated analogs of this compound, is their ability to form stable anion radicals. mdpi.com This propensity for reduction is a key feature of their chemistry. The formation of these radical anions is readily achieved and their stability is often enhanced by the delocalization of the spin density over large aromatic systems when the core is fused to such structures. mdpi.com

For instance, the reduction of the C=N double bonds in 1,2,5-thiadiazole 1,1-dioxides to yield the corresponding saturated 1,2,5-thiadiazolidine dioxides can be carried out smoothly using hydrogen gas in the presence of an Adams' catalyst (PtO₂). mdpi.com Furthermore, the abstraction of two oxygen atoms from the sulfone group to reduce the compound to the parent 1,2,5-thiadiazole has been demonstrated under high temperature and vacuum conditions. mdpi.com

The paramagnetic nature of the resulting anion radicals, due to the presence of an unpaired electron, makes them interesting candidates for the development of molecular materials with specific magnetic properties. mdpi.com

Table 1: Reduction Reactions of 1,2,5-Thiadiazole 1,1-Dioxide Derivatives

| Reactant | Reagents and Conditions | Product | Reference |

| 1,2,5-Thiadiazole 1,1-dioxides | H₂, PtO₂ (Adams' catalyst) | Dioxothiadiazolidines | mdpi.com |

| mdpi.comnih.govnih.govThiadiazolo[3,4-f]-4,7-phenanthroline 2,2-dioxide | 285 °C, vacuum, 15 h | Parent 1,2,5-thiadiazole | mdpi.com |

Oxidation Reactions

The 1,2,5-thiadiazole 1,1-dioxide ring system can also undergo oxidation reactions. A notable example is the oxidation of the carbon-nitrogen double bonds. Specifically, the C=N bonds in 3,4-dimethyl-1,2,5-thiadiazole (B3032850) 1,1-dioxide have been successfully oxidized using meta-chloroperoxybenzoic acid (mCPBA) to produce the corresponding fused bis-oxaziridine derivative. mdpi.com This reaction highlights the reactivity of the endocyclic double bonds towards oxidation.

Table 2: Oxidation Reaction of a 1,2,5-Thiadiazole 1,1-Dioxide Derivative

| Reactant | Reagent | Product | Reference |

| 3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide | mCPBA | Fused bis-oxaziridine derivative | mdpi.com |

Biological Activity and Mechanistic Insights Excluding Clinical Human Trials and Safety/adverse Effects

Inhibition of Serine Proteases by 1,2,5-Thiadiazolidin-3-one 1,1-dioxide Derivatives

Derivatives of this compound have been extensively studied as inhibitors of several key human serine proteases. nih.govnih.gov By appending various recognition elements and reactive groups, this core structure has been adapted to target enzymes such as human leukocyte elastase (HLE), cathepsin G (Cat G), proteinase 3 (PR3), and human tryptase. nih.govnih.govnih.govnih.gov The design of these inhibitors often involves a mechanism-based approach, where the enzyme's own catalytic activity is used to activate the inhibitor, leading to potent and often irreversible inactivation. researchgate.net

Derivatives of the this compound scaffold have proven to be particularly effective inhibitors of Human Leukocyte Elastase (HLE), a protease implicated in tissue damage during inflammation. nih.govnih.govresearchgate.net

The inhibition of HLE by these compounds is characterized as time-dependent, meaning the degree of inhibition increases over time as the inhibitor interacts with the enzyme. nih.govnih.govresearchgate.net They function as mechanism-based inhibitors. researchgate.net The proposed mechanism involves an initial, substrate-like binding to the HLE active site. nih.govresearchgate.net This is followed by an enzyme-induced fragmentation of the inhibitor's sulfonamide group, which generates a highly reactive N-sulfonyl imine intermediate. researchgate.net This intermediate acts as a Michael acceptor, leading to a subsequent reaction that forms a stable, covalent acyl-enzyme complex, effectively inactivating the protease. researchgate.net

The potency of these HLE inhibitors is significantly influenced by the chemical nature of their leaving groups and specificity residues. nih.govnih.gov Studies on carboxylate derivatives revealed that inhibitory potency is affected by both the pKa and the specific structure of the leaving group. nih.govnih.gov A variety of leaving groups have been successfully attached to the scaffold, including phosphates and sulfonamides, to create highly potent, time-dependent HLE inhibitors. nih.govresearchgate.net For instance, some carboxylate derivatives have demonstrated exceptional potency, with second-order inactivation rate constants (k(inact)/K1) as high as 4,928,300 M⁻¹s⁻¹. nih.govnih.gov

Furthermore, the primary specificity group (designated as R1), which fits into the enzyme's S1 subsite, is critical for determining selectivity. nih.gov Appropriate selection of the R1 group can yield inhibitors that are highly selective for HLE over other related proteases like cathepsin G. nih.govnih.gov The addition of a benzyl (B1604629) group at the R2 position, designed to interact with the S2 subsite, has also been shown to cause a marked increase in inhibitory potency. nih.gov

The this compound scaffold has also been successfully used to develop potent, time-dependent inhibitors for Cathepsin G (Cat G) and Proteinase 3 (PR3). nih.govnih.govnih.gov By carefully selecting the specificity groups based on the known substrate preferences of these enzymes, researchers have been able to create highly selective inhibitors. nih.gov

However, achieving selectivity between the closely related neutrophil proteases can be challenging. nih.govnih.gov While strategic selection of the primary specificity group (R1) can lead to compounds that inhibit HLE selectively over Cat G, it has been observed that many derivatives that inhibit HLE also inhibit PR3, although often less effectively. nih.govnih.gov This is partly due to the high degree of sequence homology and similar active site structures shared between HLE and PR3, which complicates the design of highly specific inhibitors. ucdavis.edu

The adaptability of the this compound scaffold extends to the inhibition of human tryptase, a serine protease released from mast cells. nih.gov Potent, time-dependent inhibitors of tryptase have been synthesized by attaching specific functional groups to the core scaffold. nih.gov

The design of these inhibitors involves two key modifications: the attachment of a basic primary specificity residue (P1) to target the tryptase active site and the incorporation of various heterocyclic thiols as leaving groups. nih.gov The resulting compounds were found to be effective tryptase inhibitors and also showed activity against bovine trypsin, another basic (trypsin-like) protease. nih.gov Notably, these tryptase-targeted inhibitors were inactive against the neutral protease elastase and the cysteine protease papain, demonstrating a degree of selectivity. nih.gov This work suggests that selectivity can be further optimized by designing inhibitors that exploit structural differences in the S' subsites between different proteases. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of inhibitors based on the this compound scaffold. nih.govnih.govnih.gov These studies have established several key principles for inhibitor design.

The heterocyclic scaffold itself is a highly effective peptidomimetic that binds to the active site of chymotrypsin-like proteases in a predictable, substrate-like manner. nih.gov This predictable binding allows for the rational design of inhibitors where different functional groups are oriented toward specific enzyme subsites. nih.govnih.gov

The potency and selectivity of the inhibitors are heavily dependent on several factors:

Primary Specificity Group (R1/P1): The choice of the amino acid side chain or other group at this position, which interacts with the S1 pocket of the enzyme, is the primary determinant of which protease is targeted. nih.govnih.govnih.gov

S' Subsite Interactions: Exploiting binding interactions with the S' subsites (the part of the active site that binds the leaving group portion of a substrate) is a key strategy for enhancing both potency and selectivity. nih.govnih.govnih.govnih.gov

S2 Subsite Interactions: Modifications at other positions, such as the R2 group interacting with the S2 subsite, can also lead to significant improvements in inhibitory activity. nih.gov

These SAR studies demonstrate that the this compound platform provides a robust and versatile framework for creating potent and highly selective mechanism-based inhibitors of serine proteases. nih.gov

Data Tables

Table 1: Inhibitory Activity of this compound Derivatives against Various Serine Proteases

| Target Enzyme | Derivative Type | Potency / Key Findings | Citations |

| Human Leukocyte Elastase (HLE) | Carboxylate Derivatives | Potent, time-dependent inhibition. k(inact)/KI value as high as 4,928,300 M⁻¹s⁻¹. | nih.gov, nih.gov |

| Human Leukocyte Elastase (HLE) | Sulfonamide Derivatives | Efficient, time-dependent, mechanism-based inhibitors. | researchgate.net |

| Human Leukocyte Elastase (HLE) | Phosphate (B84403) Derivatives | Highly potent, time-dependent inhibitors. | nih.gov |

| Cathepsin G (Cat G) | Carboxylate & Sulfone Derivatives | Potent, time-dependent inhibitors. Selectivity over HLE can be achieved via the R1 group. | nih.gov, nih.gov, nih.gov |

| Proteinase 3 (PR3) | Carboxylate & Sulfone Derivatives | Effective, time-dependent inhibitors. Often inhibited by HLE inhibitors, but less efficiently. | nih.gov, nih.gov, nih.gov |

| Human Tryptase | Heterocyclic Sulfide (B99878) Derivatives | Potent, time-dependent inhibition. Selective over elastase and papain. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Serine Protease Inhibition

Influence of Substituent Nature and Position on Inhibitory Profile

The this compound scaffold has demonstrated considerable versatility in the design of potent and selective enzyme inhibitors, particularly for serine proteases. The inhibitory profile of derivatives based on this scaffold is significantly influenced by the nature and position of various substituents.

Research into the structure-activity relationships (SAR) of these compounds has revealed that the attachment of different functional groups can modulate both potency and selectivity. For instance, a series of carboxylate derivatives based on the this compound platform were synthesized and evaluated against human leukocyte elastase (HLE), cathepsin G (Cat G), and proteinase 3 (PR 3). nih.gov The inhibitory potency of these derivatives was found to be dependent on both the pKa and the inherent structure of the leaving group. nih.gov

Furthermore, the selection of the primary specificity group (P1) is crucial for achieving selective inhibition. For example, derivatives with an isobutyl group at the P1 position were potent, time-dependent inhibitors of HLE and, to a lesser extent, PR 3. nih.gov In contrast, those with a benzyl group at the P1 position rapidly and irreversibly inactivated Cat G. nih.gov This highlights how modifying the substituent at a specific position can dramatically alter the inhibitory profile against a panel of related enzymes.

The attachment of heterocyclic thiols to the this compound scaffold has also been explored. nih.gov These modifications, combined with a basic primary specificity residue, have yielded potent, time-dependent inhibitors of human tryptase. nih.gov Interestingly, these inhibitors showed no activity against the neutral protease elastase or the cysteine protease papain, but were fairly efficient inhibitors of bovine trypsin, indicating a degree of selectivity. nih.gov

The following table summarizes the influence of different substituents on the inhibitory activity of this compound derivatives against various serine proteases.

| Scaffold Modification | Target Enzyme(s) | Key Findings |

| Carboxylate derivatives | HLE, Cat G, PR 3 | Potency is influenced by the pKa and structure of the leaving group. nih.gov |

| P1 = Isobutyl | HLE, PR 3 | Potent, time-dependent inhibition of HLE; less potent against PR 3. nih.gov |

| P1 = Benzyl | Cat G | Rapid and irreversible inactivation. nih.gov |

| Heterocyclic thiols + basic P1 residue | Human Tryptase | Potent, time-dependent inhibition. nih.gov |

Design Principles for Selective Inhibition of Closely Related Enzymes

The development of selective inhibitors for closely related enzymes, such as the (chymo)trypsin-like serine proteases, presents a significant challenge due to the high degree of similarity in their active sites. However, the this compound scaffold provides a valuable platform for achieving such selectivity.

A key design principle involves exploiting the subtle differences in the S' subsites of these enzymes. The this compound scaffold is known to dock to the active site of (chymo)trypsin-like enzymes in a predictable, substrate-like manner. nih.gov This mode of binding allows for the introduction of recognition elements that can interact with the S' subsites, which often exhibit greater variability than the primary specificity (S1) pocket. nih.govnih.gov

By systematically varying the substituents that extend into the S' region, it is possible to tailor the inhibitor to a specific enzyme. For example, the differential inhibition observed between HLE and Cat G with different P1 substituents demonstrates this principle. nih.govnih.gov While a particular substituent may be well-tolerated or even form favorable interactions in the S' subsite of one enzyme, it may cause steric clashes or unfavorable interactions in the corresponding subsite of another.

The predictable binding mode of these compounds allows for a rational approach to inhibitor design. By understanding the topology and chemical nature of the S' subsites of the target enzymes, it is possible to fashion highly selective inhibitors. nih.gov

Inhibition of Protein Tyrosine Phosphatase-1B (PTP1B)

While much of the early research on this compound focused on serine protease inhibition, this scaffold has also been identified as a promising phosphotyrosine (pTyr) mimetic for the design of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. nih.gov PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity.

The core this compound (TZD) structure can mimic the phosphate group of phosphotyrosine, allowing it to bind to the active site of PTP1B. nih.gov This has led to the exploration of TZD derivatives as potential PTP1B inhibitors.

Molecular Basis of PTP1B Interaction

The molecular basis for the interaction of this compound derivatives with PTP1B lies in the ability of the heterocyclic ring to act as a pTyr mimetic. The sulfonyl group and adjacent carbonyl create an electron-rich environment that can engage in interactions similar to those of the phosphate group of the natural substrate.

While specific crystallographic data for a this compound derivative in complex with PTP1B is not publicly available, general principles of PTP1B inhibition by pTyr mimetics can be applied. The active site of PTP1B contains a highly conserved P-loop (phosphate-binding loop) with the sequence C(X)5R, which is crucial for substrate recognition and catalysis. The TZD scaffold is expected to bind within this P-loop, with the sulfonyl oxygens and carbonyl group forming hydrogen bonds with backbone amide hydrogens of the P-loop residues.

Conformational Aspects of Ligand-Enzyme Binding

The binding of inhibitors to PTP1B is known to involve conformational changes in the enzyme. A key feature of PTP1B is the WPD loop, which contains the catalytic general acid/base, Asp181. In the open, inactive conformation, the WPD loop is positioned away from the active site. Upon substrate or inhibitor binding, this loop closes over the active site, bringing Asp181 into the correct position for catalysis.

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking studies are instrumental in understanding the binding modes of inhibitors and in guiding the design of more potent and selective compounds.

Identification of Binding Sites and Key Interactions (e.g., Hydrogen Bonding)

In the absence of experimental structural data, molecular docking can provide valuable insights into the binding of this compound derivatives to PTP1B. Docking simulations would likely place the TZD core within the catalytic site, analogous to other pTyr mimetics.

Key interactions predicted by molecular docking would include:

Hydrogen Bonding: The sulfonyl oxygens and the carbonyl oxygen of the TZD ring are expected to form hydrogen bonds with the backbone NH groups of residues in the P-loop, such as Ser215, Ala217, and Gly220. The endocyclic nitrogen atoms could also participate in hydrogen bonding.

Hydrophobic Interactions: Substituents on the TZD scaffold can be designed to form hydrophobic interactions with nonpolar residues in the active site and the adjacent secondary binding pocket. This secondary pocket is less conserved among PTPs and is a key target for achieving inhibitor selectivity.

The following table outlines the key amino acid residues in the PTP1B active site that are likely to interact with this compound derivatives, based on the binding of other pTyr mimetics.

| PTP1B Residue | Location | Potential Interaction |

| Cys215 | P-loop | Catalytic nucleophile |

| Arg221 | P-loop | Forms salt bridge with phosphate |

| Ser215, Ala217, Gly220 | P-loop | Hydrogen bonding with pTyr mimetic |

| Asp181 | WPD loop | Catalytic general acid/base |

| Tyr46, Phe182 | Active site pocket | Hydrophobic interactions |

Further optimization of the substituents on the this compound scaffold, guided by molecular docking and SAR studies, holds the potential for the development of potent and selective PTP1B inhibitors.

Computational Modeling of Enzyme-Inhibitor Complexes

Computational modeling has been an essential tool in understanding and optimizing the inhibitory activity of derivatives based on the this compound scaffold. Techniques such as molecular docking and molecular dynamics simulations have provided critical insights into how these compounds interact with enzyme active sites.

The primary biochemical rationale for its use is that the heterocyclic scaffold serves as a highly versatile peptidomimetic. acs.org It is capable of binding to the active site of chymotrypsin-like serine proteases, such as human neutrophil elastase (HNE) and proteinase 3 (Pr3), in a substrate-like fashion. dntb.gov.uanih.gov This binding correctly orients attached chemical groups (recognition elements) into the specific S and S' subsites of the protease, which are critical for substrate recognition and catalysis. acs.orgnih.gov

Molecular docking studies have been instrumental in this field. For instance, simulations using AutoDock have been performed to model the binding of inhibitor candidates to HNE. dntb.gov.ua These models show the inhibitor positioned in the enzyme's active site, allowing for the rational design of derivatives with improved potency and selectivity. dntb.gov.ua Similarly, the scaffold was optimized through molecular docking to design inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic pathways. scispace.com Docking studies predicted that for effective PTP1B inhibition, a conformation where the planes of the this compound ring and an attached aryl ring are twisted, rather than co-planar, is necessary. tandfonline.com

Further validation of these computational models comes from experimental methods. X-ray crystallography of an HNE-inhibitor complex revealed that the enzyme processes the inhibitor to create an N-sulfonyl imine, which then forms a covalent bond with the active site residue Ser195, confirming the predicted mechanism of action. cuni.cz

Table 1: Computational Approaches in the Study of this compound Derivatives

| Computational Method | Target Enzyme(s) | Key Insights | Reference(s) |

|---|---|---|---|

| Molecular Docking | Human Neutrophil Elastase (HNE), Proteinase 3 (Pr3) | Scaffold acts as a peptidomimetic, orienting substituents into S and S' subsites. | acs.org, dntb.gov.ua, nih.gov |

| Molecular Docking | Protein Tyrosine Phosphatase 1B (PTP1B) | Optimized scaffold design; predicted a necessary twisted conformation for binding. | scispace.com, tandfonline.com |

| Molecular Dynamics | Serine Proteases | Used to scan the conformational space of inhibitor molecules. | researchgate.net |

| X-ray Crystallography | Human Neutrophil Elastase (HNE) | Confirmed the formation of a covalent N-sulfonyl imine intermediate with Ser195. | cuni.cz |

Broader Biological Activity (Mechanistic)

The unique reactivity of the this compound ring system has prompted investigations into its mechanisms of action across several therapeutic areas.

Antimicrobial Activity Mechanisms (if applicable, without dosage)

While the broader class of compounds known as sulfonamides has been investigated for antibacterial properties, specific mechanistic studies focusing on the antimicrobial action of this compound are not prominent in the scientific literature. The main body of research on this scaffold is overwhelmingly directed toward its role as a mechanism-based inhibitor of host enzymes, particularly proteases, rather than as a direct-acting antimicrobial agent.

Anti-inflammatory Activity Mechanisms (if applicable, without dosage)

The primary anti-inflammatory mechanism of action for derivatives of this compound is the inhibition of destructive serine proteases released by neutrophils during an inflammatory response. google.commdpi.com These enzymes, including human neutrophil elastase (HNE), proteinase 3 (Pr3), and cathepsin G, are implicated in the pathology of numerous inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), by degrading components of the extracellular matrix. dntb.gov.uanih.gov

By acting as mechanism-based inhibitors, these compounds effectively shut down the enzymatic activity of these proteases. mdpi.com The inactivation of HNE by this class of inhibitors proceeds via the formation of a stable acyl-enzyme intermediate that contains a reactive N-sulfonyl imine functionality. cuni.cz

Furthermore, researchers have designed dual-function inhibitors using this scaffold. dntb.gov.ua One such design not only inhibits HNE but is also capable of releasing a second molecule that inhibits caspase-1. dntb.gov.ua Caspase-1 is a critical enzyme in the inflammatory cascade, as it processes pro-interleukin-1β into its active, pro-inflammatory form, IL-1β. dntb.gov.ua By inhibiting both HNE and caspase-1, such compounds can theoretically moderate inflammation through two distinct pathways: preventing tissue degradation and reducing the signaling of a key inflammatory cytokine. dntb.gov.ua

Anticancer Activity Mechanisms (if applicable, without dosage)

The anticancer potential of compounds incorporating the this compound scaffold is linked to the inhibition of enzymes that play crucial roles in cancer cell signaling, proliferation, and survival. nih.govucsc.edu

One significant mechanism is the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B. ucsc.edu PTPs are critical regulators of signaling pathways that, when dysregulated, can lead to oncogenesis. ucsc.edu PTP1B, for example, is involved in growth factor signaling pathways. ucsc.edu Inhibitors based on the this compound scaffold have been specifically designed to target PTP1B, with the heterocyclic core acting as a phosphotyrosine mimetic to effectively block the enzyme's active site. scispace.comucsc.edu By inhibiting these phosphatases, the compounds can help to suppress cancer mutagenesis and tumor progression.

Additionally, related cyclic sulfamide (B24259) structures have been shown to possess antiproliferative properties and the ability to induce apoptosis (programmed cell death) in cancer cells, such as A549 non-small cell lung cancer cells. nih.gov This suggests that another potential anticancer mechanism for this class of compounds is the direct activation of apoptotic pathways within tumor cells. nih.gov

Table 2: Mechanistic Targets of this compound in Inflammation and Cancer

| Biological Activity | Primary Mechanistic Target(s) | Consequence of Inhibition | Reference(s) |

|---|---|---|---|

| Anti-inflammatory | Human Neutrophil Elastase (HNE), Proteinase 3 (Pr3) | Prevention of extracellular matrix degradation. | mdpi.com, nih.gov |

| Caspase-1 (by dual-function derivatives) | Reduction of pro-inflammatory cytokine IL-1β production. | dntb.gov.ua | |

| Anticancer | Protein Tyrosine Phosphatase 1B (PTP1B) | Down-regulation of aberrant cell growth signaling pathways. | scispace.com, ucsc.edu, |

| Apoptosis Pathways | Induction of programmed cell death in cancer cells. | nih.gov |

Antioxidant Properties (mechanistic studies)

Direct mechanistic studies demonstrating that this compound or its simple derivatives function as primary antioxidants or radical scavengers are not prevalent in the reviewed literature. However, the compound is connected to oxidative stress through indirect mechanisms.

Many of the pathological conditions for which these inhibitors are studied, such as COPD, are characterized by a significant oxidant-antioxidant imbalance. nih.govnih.gov While the inhibitors' primary mode of action in these diseases is the inhibition of proteases, this action occurs within a cellular environment marked by high levels of reactive oxygen species (ROS). nih.gov

Furthermore, some of the enzymatic targets of these inhibitors, particularly protein tyrosine phosphatases (PTPs), are themselves regulated by ROS. ucsc.edu The catalytic cysteine residue in the active site of PTPs is susceptible to oxidation, which can inactivate the enzyme. The development of this compound-based inhibitors for PTPs represents a therapeutic intervention in these redox-sensitive signaling pathways. ucsc.edu Therefore, while the compound may not be a direct antioxidant, it functions as a modulator of biological pathways that are intrinsically linked with cellular redox states.

Applications in Chemical Biology and Advanced Materials Science Excluding Clinical Use

1,2,5-Thiadiazolidin-3-one 1,1-dioxide as a Chemical Scaffold for Probe Development

The this compound core serves as a powerful and versatile scaffold for developing chemical probes, particularly for the study of enzymes. nih.gov Its rigid, heterocyclic structure is designed to dock within the active sites of target enzymes, such as (chymo)trypsin-like serine proteases, in a predictable, substrate-like manner. nih.gov This characteristic allows for the systematic probing of enzyme-ligand interactions.

A key advantage of this scaffold is its ability to generate inhibitors that interact with both the S (non-prime) and S' (prime) subsites of a protease active site. nih.gov By linking various amino acids or other chemical moieties to the core structure, researchers can create a library of probes to explore the specificities of these subsites. This dual-subsite interaction can lead to the development of probes and inhibitors with significantly enhanced potency and selectivity for a target enzyme. nih.gov

Research has demonstrated the effectiveness of this scaffold in creating potent, time-dependent inhibitors for several human leukocyte serine proteases. nih.govnih.gov For example, derivatives have been synthesized to target human leukocyte elastase (HLE), proteinase 3 (PR 3), and cathepsin G (Cat G). nih.govnih.gov The inhibitory potency of these compounds is influenced by the nature of the leaving group attached to the scaffold and the primary specificity group, which dictates interaction with the enzyme's S1 pocket. nih.govnih.gov The predictable binding mode of these derivatives allows for the fine-tuning of inhibitor selectivity by exploiting subtle differences in the S' subsites among closely related proteases. nih.gov

Table 1: Inhibition Data for Serine Proteases by a Derivative of this compound

| Target Enzyme | Inhibition Constant (kinact/KI) [M-1s-1] | Reference |

|---|---|---|

| Human Leukocyte Elastase (HLE) | up to 4,928,300 | nih.gov |

| Cathepsin G (Cat G) | Potent Inhibition | nih.govnih.gov |

| Proteinase 3 (PR 3) | Potent Inhibition | nih.govnih.gov |

Potential in Functional Molecular Materials

The broader class of 1,2,5-thiadiazole (B1195012) 1,1-dioxides, the parent structure of this compound, is gaining attention for its potential in constructing functional molecular materials. nih.govmdpi.comresearchgate.net These compounds possess unique electronic properties, including the ability to form stable radical anions, which makes them attractive for applications in materials science. nih.gov

While research into this compound itself as a semiconductor is nascent, the parent 1,2,5-thiadiazole framework is a promising candidate for n-type (electron-transporting) semiconductor materials. utq.edu.iq The electron-withdrawing nature of the thiadiazole dioxide ring is key to this potential. When incorporated into larger π-conjugated systems, such as poly(aryl-ethynylene)s, the thiadiazole moiety can facilitate electron transport. utq.edu.iq Polymeric metal-organic frameworks that include a thiadiazole component have shown potential for applications in catalysis and electricity, owing to the electron transfer capabilities between the heteroatoms and a coordinated metal. utq.edu.iq

A significant area of interest is the use of 1,2,5-thiadiazole 1,1-dioxides in molecular magnetism. nih.govmdpi.com These molecules can be chemically reduced to form persistent radical anions. nih.gov These radical anions are paramagnetic, possessing an unpaired electron, and can interact magnetically with other spin carriers in the solid state. mdpi.com This property opens the door to creating materials with specific magnetic behaviors, such as long-range ferromagnetic or antiferromagnetic ordering. mdpi.com